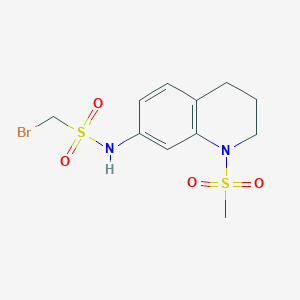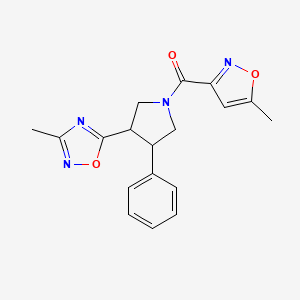
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C18H18N4O3 and its molecular weight is 338.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Isoxazole and 1,2,4-oxadiazole derivatives, including those similar to the chemical structure of interest, have been synthesized and characterized, demonstrating the utility of these compounds in developing new molecules with potential applications in various fields of chemistry and biology. For instance, novel isoxazole-, 1,2,4-oxadiazole-, and pyrazole-based derivatives have been synthesized from specific precursors, with their structures confirmed by spectral data (NMR, IR, MS) (Bhavanarushi et al., 2016). Additionally, the crystal packing of certain 1,2,4-oxadiazole derivatives has been analyzed to understand the role of non-covalent interactions in their supramolecular architectures (Kartikay et al., 2019).
Biological Activity
These compounds have been evaluated for various biological activities, revealing potential as antibacterial agents and in other therapeutic applications. For example, synthesized derivatives have shown promising antibacterial activity, highlighting their potential in antimicrobial therapy (N. P. Rai et al., 2010). The interaction with biological targets, such as through lone pair-π interaction and halogen bonding, contributes to the observed biological effects and provides insights into the structural basis for activity (Kartikay et al., 2019).
properties
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-11-8-16(21-24-11)18(23)22-9-14(13-6-4-3-5-7-13)15(10-22)17-19-12(2)20-25-17/h3-8,14-15H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVGNCCBVKSFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C(C2)C3=NC(=NO3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2697230.png)
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2697231.png)
![8-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2697233.png)

![(4-(3-Chlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2697237.png)
![2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-cyclohexylacetamide](/img/structure/B2697240.png)
![2,4-Difluoro-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2697244.png)
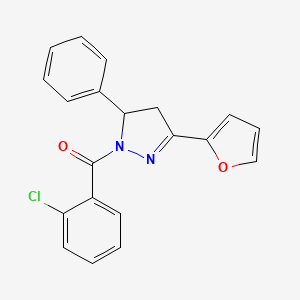
![Ethyl 4-[2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]piperazine-1-carboxylate](/img/structure/B2697247.png)
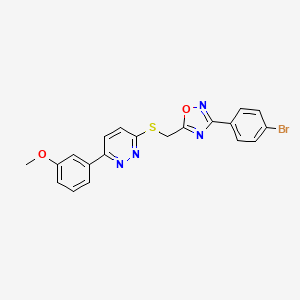
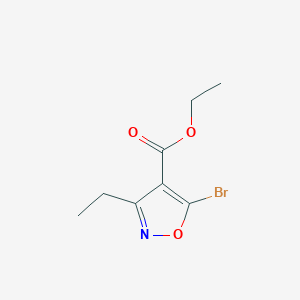
![5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2697250.png)
![N-(4-cyanophenyl)-4-[2-[(4-cyanophenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide](/img/structure/B2697251.png)
